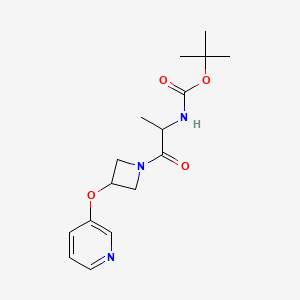

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate

Description

- A tert-butyl carbamate group, commonly used for amine protection in organic synthesis.

- A propan-2-yl backbone linked to a 1-oxo-azetidin-1-yl moiety.

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFIAVEFBQWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate is currently unknown. This compound is a derivative of tert-butyl carbamate, which is used as a chemical reagent and organic building block. It is also used in the synthesis of four substituted pyrroles

Pharmacokinetics

The compound’s polar structure suggests that it may be soluble in polar solvents This could potentially influence its absorption and distribution in the body

Biological Activity

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate is a complex organic compound belonging to the class of carbamates. It exhibits significant biological activity, particularly in pharmacology, making it a candidate for drug development. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Biological Activity

Mechanism of Action

The structural features of this compound suggest potential interactions with various biological targets. Similar compounds have demonstrated activity against neurological disorders and cancer, indicating that this compound may also possess similar therapeutic properties.

Pharmacological Studies

Research has indicated that compounds with similar structures can inhibit certain enzymes involved in disease progression. For instance, azetidine derivatives are known to exhibit anti-proliferative effects in cancer cells, suggesting that this compound may have potential as an anti-cancer agent .

Study 1: Anti-Cancer Activity

A study focusing on azetidine derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.

Study 2: Neurological Applications

Research into similar pyridine-containing compounds has shown promise in treating neurological disorders, particularly in modulating neurotransmitter systems . The unique combination of the pyridine moiety and azetidine ring in this compound may enhance its capability to interact with neuronal receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Commonly used as a protecting group in amine synthesis |

| Lacosamide | Contains an azetidine ring | Approved for epilepsy treatment; shows efficacy against neuropathic pain |

| N-Boc-protected anilines | Similar protective group | Used extensively in organic synthesis; versatile intermediates |

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities not observed in simpler compounds.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

*Estimated based on molecular formula (C₁₆H₂₃N₃O₄).

Key Comparative Insights

Azetidine vs. Larger Heterocycles

- Azetidine (4-membered) : Higher ring strain and rigidity compared to pyrrolidine (5-membered, ) or piperazine (6-membered, ). This strain may enhance reactivity or alter binding kinetics in biological targets.

- Pyridin-3-yloxy Substituent: Introduces aromaticity and hydrogen-bonding capability, contrasting with aliphatic (e.g., cyclohexyl ) or non-oxygenated aromatic groups (e.g., indole ).

Functional Group Impact

- Carbamate Protection : All analogs use tert-butyl carbamate, ensuring consistent deprotection strategies (e.g., acidolysis) and stability under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.